3-Ethoxy-5-nitroaniline

Descripción

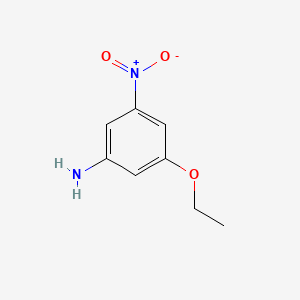

3-Ethoxy-5-nitroaniline (C₈H₁₀N₂O₃) is an aromatic amine featuring an ethoxy group (-OCH₂CH₃) at the 3-position and a nitro group (-NO₂) at the 5-position of the benzene ring. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of halogenated anilines (e.g., 3-bromo-5-ethoxyaniline) via diazotization and reduction reactions . Its structural motifs—electron-donating ethoxy and electron-withdrawing nitro groups—impart unique electronic and steric properties, influencing reactivity in substitution and coupling reactions.

Propiedades

IUPAC Name |

3-ethoxy-5-nitroaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-2-13-8-4-6(9)3-7(5-8)10(11)12/h3-5H,2,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPTNSMRZASHRRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1)[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101309959 | |

| Record name | 3-Ethoxy-5-nitrobenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101309959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116435-76-8 | |

| Record name | 3-Ethoxy-5-nitrobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116435-76-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethoxy-5-nitrobenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101309959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparación Con Compuestos Similares

Structural and Functional Group Variations

The table below highlights key structural differences between 3-Ethoxy-5-nitroaniline and its analogs:

Key Observations :

- Substituent Position : Positional isomerism (e.g., 2-methoxy vs. 3-ethoxy) alters electronic effects. For instance, 2-methoxy-5-nitroaniline exhibits stronger intramolecular hydrogen bonding due to proximity of -OCH₃ and -NH₂ .

- Electron Effects : The ethoxy group in this compound is less electron-donating than methoxy but provides steric bulk, affecting reaction kinetics in substitution reactions .

- Functional Group Diversity: Analogs like Methyl 3-amino-5-nitrobenzoate introduce ester groups, enhancing polarity and solubility in aprotic solvents compared to ether-containing derivatives .

Comparison with Analogs :

- 2-Methoxy-5-nitroaniline : Synthesized via catalytic hydrogenation of nitro precursors, achieving >95% conversion under mild conditions (H₂, Pd/C, 25°C) .

- 3-Chloro-4-ethoxy-5-fluoroaniline : Requires sequential halogenation and alkoxylation, with yields sensitive to reaction temperature (optimum: 60–70°C) .

- Methyl 3-amino-5-nitrobenzoate: Prepared through esterification of 3-amino-5-nitrobenzoic acid, with methanol as the nucleophile in acid-catalyzed conditions .

Research Findings :

- Electronic Effects : The ethoxy group in this compound stabilizes intermediates in SNAr reactions more effectively than methoxy derivatives due to increased steric hindrance .

- Stability : Nitrosoaniline derivatives (e.g., 3-Chloro-N-(4-ethoxyphenyl)-5-methoxy-2-nitrosoaniline) exhibit lower thermal stability compared to nitro-substituted analogs, as nitroso groups are prone to dimerization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.